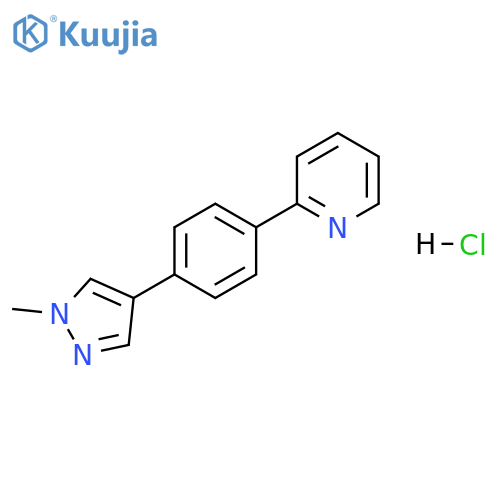Cas no 2549002-76-6 (2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride)

2549002-76-6 structure
商品名:2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride
CAS番号:2549002-76-6
MF:C15H14ClN3
メガワット:271.744761943817
CID:5360056
2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-, hydrochloride (1:1)
- 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride
-
- インチ: 1S/C15H13N3.ClH/c1-18-11-14(10-17-18)12-5-7-13(8-6-12)15-4-2-3-9-16-15;/h2-11H,1H3;1H
- InChIKey: WNUNIOYBTNTOON-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(C3=CN(C)N=C3)C=C2)=NC=CC=C1.[H]Cl
2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1917-5698-15mg |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
| Life Chemicals | F1917-5698-75mg |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
| Life Chemicals | F1917-5698-5mg |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F1917-5698-1mg |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F1917-5698-2mg |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F1917-5698-10mg |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
| Life Chemicals | F1917-5698-2μmol |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F1917-5698-40mg |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
| Life Chemicals | F1917-5698-5μmol |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F1917-5698-25mg |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |
2549002-76-6 | 90%+ | 25mg |
$163.5 | 2023-05-17 |
2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
2549002-76-6 (2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride) 関連製品
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
